molecular formula C16H21ClN2O3 B13490271 tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate

tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate

Cat. No.: B13490271
M. Wt: 324.80 g/mol
InChI Key: ZWEHACAFAQUHKF-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl and chloro substituents. Common reagents used in these reactions include chloroform, tert-butyl alcohol, and various catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Hydrolysis can be carried out using acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceutical Research: The compound is used as a reference standard in pharmaceutical testing and quality control.

    Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets in biological systems. The spiro structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it could interact with a variety of biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate
  • tert-Butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

Uniqueness

tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which is not commonly found in other similar compounds. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H21ClN2O3

Molecular Weight

324.80 g/mol

IUPAC Name

tert-butyl 2-chlorospiro[5H-furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C16H21ClN2O3/c1-15(2,3)22-14(20)19-8-6-16(7-9-19)13-11(10-21-16)4-5-12(17)18-13/h4-5H,6-10H2,1-3H3

InChI Key

ZWEHACAFAQUHKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CO2)C=CC(=N3)Cl

Origin of Product

United States

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